7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
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Overview
Description
7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a synthetic organic compound with a complex structure. It belongs to the class of benzoxepines, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and an amine group attached to a tetrahydrobenzoxepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, solvents like dichloromethane or toluene, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce dehalogenated compounds, and substitution reactions can result in a variety of substituted benzoxepines .
Scientific Research Applications
7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Lacks the bromine atom, which may result in different biological activities.
7-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and properties.
Uniqueness
The presence of the bromine atom in 7-bromo-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
1153447-28-9 |
---|---|
Molecular Formula |
C13H16BrNO |
Molecular Weight |
282.2 |
Purity |
95 |
Origin of Product |
United States |
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